molecular formula C14H18ClNO2 B6171461 2-(1,4-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride CAS No. 2445792-79-8

2-(1,4-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B6171461
CAS No.: 2445792-79-8
M. Wt: 267.75 g/mol
InChI Key: IPOCLAXHZWJIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,4-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C14H17NO2·HCl It is a derivative of naphthalene, characterized by the presence of two methoxy groups and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 1,4-dimethoxynaphthalene as the starting material.

    Bromination: The naphthalene derivative undergoes bromination to introduce a bromine atom at the 2-position.

    Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with ethanamine, replacing the bromine atom with an ethanamine group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Large-Scale Bromination: Utilizing industrial bromination techniques to ensure efficient and consistent introduction of the bromine atom.

    Continuous Flow Amination: Employing continuous flow reactors for the amination step to enhance reaction efficiency and yield.

    Purification and Crystallization: The final product is purified through crystallization and filtration to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the naphthalene ring to dihydronaphthalene derivatives.

    Substitution: The ethanamine group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalene derivatives

    Substitution: Various substituted ethanamine derivatives

Scientific Research Applications

2-(1,4-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,4-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4-dimethoxynaphthalen-2-yl)ethan-1-amine
  • 1,4-dimethoxynaphthalene
  • 2-naphthylamine derivatives

Uniqueness

2-(1,4-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and ethanamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2445792-79-8

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

2-(1,4-dimethoxynaphthalen-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C14H17NO2.ClH/c1-16-13-9-10(7-8-15)14(17-2)12-6-4-3-5-11(12)13;/h3-6,9H,7-8,15H2,1-2H3;1H

InChI Key

IPOCLAXHZWJIQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)CCN.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.